Moronic acid
Overview
Description
Moronic acid, also known as 3-oxoolean-18-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. It is primarily extracted from plants such as Rhus javanica (a sumac plant) and mistletoe (Phoradendron reichenbachianum). This compound has garnered significant interest due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Moronic acid, a natural triterpene , has been found to have significant anti-HIV and anti-HSV (Herpes Simplex Virus) activity . It targets the viral life cycle events, making it a promising candidate for anti-viral drug development .
Mode of Action
The mode of action of this compound involves its interaction with the viral life cycle. It shows oral therapeutic efficacy in HSV-infected mice and possesses novel anti-HSV activity . A particular derivative of this compound has shown potent anti-HIV activity, suggesting that it interacts with the virus in a way that inhibits its replication .
Biochemical Pathways
This compound affects the lipid metabolites of the arachidonic acid (AA) pathway, which plays a crucial role in the lifecycle of herpesvirus infections . Various herpesviruses utilize these lipid pathways to their advantage, and targeting them with this compound can help combat these infections .
Pharmacokinetics
It’s known that this compound can be extracted from rhus javanica, a sumac plant, and also from mistletoe (phoradendron reichenbachianum) . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of viral replication. It has shown oral therapeutic efficacy in HSV-infected mice . A particular derivative of this compound has shown potent anti-HIV activity, with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) .
Biochemical Analysis
Biochemical Properties
Moronic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit viral replication, with an EC50 value of less than 1 μg/mL . It also exhibits cytotoxicity against H9 lymphocytes, with an IC50 value of 18.6 μg/mL .
Cellular Effects
This compound influences cell function in several ways. It has been found to decrease the quantities of Epstein-Barr virus (EBV) particles generated by cells following lytic induction . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moronic acid can be synthesized through various chemical routes. One common method involves the oxidation of betulinic acid, another triterpenoid, using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The extraction process includes:
Harvesting: Collecting plant materials rich in this compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Employing techniques such as column chromatography to purify the extracted this compound.
Chemical Reactions Analysis
Types of Reactions
Moronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: More oxidized triterpenoids.
Reduction Products: Hydroxylated derivatives of this compound.
Substitution Products: Functionalized derivatives with various biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active triterpenoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and herpes simplex virus. It also shows promise as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Comparison with Similar Compounds
Moronic acid is often compared with other triterpenoids such as betulinic acid, boswellic acid, and glycyrrhetinic acid. While all these compounds share a similar pentacyclic structure, this compound is unique due to its superior antiviral activity and broader spectrum of biological activities .
Similar Compounds
Betulinic Acid: Known for its anticancer and antiviral properties.
Boswellic Acid: Primarily used for its anti-inflammatory effects.
Glycyrrhetinic Acid: Exhibits anti-inflammatory and antiviral activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject of ongoing research.
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJVVZWBKIXQQ-QALSDZMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891948 | |
Record name | Moronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-27-5 | |
Record name | Moronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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